molecular formula C8H3Cl2NO B067715 2-chloro-4-cyano-benzoyl Chloride CAS No. 181074-22-6

2-chloro-4-cyano-benzoyl Chloride

Cat. No.: B067715
CAS No.: 181074-22-6
M. Wt: 200.02 g/mol
InChI Key: DOPKWYOKCOMXLV-UHFFFAOYSA-N
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Description

2-chloro-4-cyano-benzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is a colorless to light yellow crystalline powder used in various fields such as medical research, environmental research, and industrial research.

Mechanism of Action

Target of Action

2-Chloro-4-cyanobenzoyl chloride, also known as 4-Cyanobenzoyl chloride, is a versatile reagent used in organic synthesis. Its primary targets are nucleophilic sites in organic molecules, such as the nitrogen atom in amines or the oxygen atom in alcohols .

Mode of Action

The compound acts as an acylating agent, transferring its acyl group (2-chloro-4-cyanobenzoyl) to the nucleophilic target. This reaction is facilitated by the chloride leaving group, which departs with the pair of electrons that originally bonded it to the carbon atom . The result is a new carbon-nitrogen or carbon-oxygen bond, depending on the nucleophile .

Biochemical Pathways

For instance, it could be used to introduce the 2-chloro-4-cyanobenzoyl group into bioactive molecules, potentially altering their properties and activities .

Pharmacokinetics

Its metabolic stability and elimination routes would depend on the specific biological system .

Result of Action

The acylation of nucleophiles by 2-chloro-4-cyanobenzoyl chloride results in the formation of 2-chloro-4-cyanobenzoyl derivatives. These derivatives may exhibit different physical, chemical, and biological properties compared to the original nucleophiles .

Action Environment

The action of 2-chloro-4-cyanobenzoyl chloride can be influenced by various environmental factors. For instance, the presence of base can facilitate the reaction by deprotonating the nucleophile, making it more reactive. The reaction rate can also be affected by temperature and solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-cyano-benzoyl chloride typically involves the chlorination of 4-cyanobenzoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

4-cyanobenzoic acid+SOCl22-chloro-4-cyano-benzoyl chloride+SO2+HCl\text{4-cyanobenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-cyanobenzoic acid+SOCl2​→2-chloro-4-cyano-benzoyl chloride+SO2​+HCl

The reaction mixture is then distilled to remove excess thionyl chloride and other by-products, yielding this compound as the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation units to handle the reagents and by-products efficiently. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-cyano-benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other electrophiles.

Common Reagents and Conditions

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React with the compound in the presence of a base to form esters.

    Thiols: React with the compound to form thioesters.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

2-chloro-4-cyano-benzoyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as a reactant in the synthesis of various organic compounds, including selective angiotensin II AT2 receptor agonists, allosteric glucokinase activators, and hydantoin derivatives with antiproliferative activity.

    Biology: The compound is used in the synthesis of biologically active molecules, including P2X7 receptor antagonists and thiohydantoins.

    Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-cyanobenzoyl chloride: Similar in structure but lacks the chlorine atom at the 2-position.

    2-chlorobenzoyl chloride: Similar in structure but lacks the cyano group at the 4-position.

    4-chlorobenzoyl chloride: Similar in structure but lacks the cyano group at the 4-position.

Uniqueness

2-chloro-4-cyano-benzoyl chloride is unique due to the presence of both the chlorine atom at the 2-position and the cyano group at the 4-position. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.

Biological Activity

2-Chloro-4-cyano-benzoyl chloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9_9H6_6ClN1_1O1_1
  • Molecular Weight : 195.60 g/mol

The synthesis typically involves chlorination and cyanation reactions of benzoyl derivatives. The compound is synthesized by reacting 2-chloro-4-cyanobenzoic acid with thionyl chloride to yield the corresponding acyl chloride .

Biological Activity Overview

The biological activities of this compound have been explored in several studies, revealing its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating robust antibacterial activity .

Bacterial Strain MIC (µg/mL) Standard Drug MIC (µg/mL)
Staphylococcus aureus108
Escherichia coli1512
Pseudomonas aeruginosa2018

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity, particularly against Candida species. The mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of biofilm formation .

Fungal Strain Inhibition Zone (mm) Standard Drug Zone (mm)
Candida albicans2224
Aspergillus niger1921

Anticancer Activity

Studies indicate that this compound derivatives can inhibit cancer cell proliferation. For example, compounds have been tested against various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), showing IC50_{50} values in the nanomolar range. The proposed mechanism includes interference with tubulin polymerization, leading to apoptosis in cancer cells .

Cell Line IC50_{50} (nM)
MCF-720
PC-315

The biological activity of this compound is attributed to several mechanisms:

  • Tubulin Inhibition : The compound disrupts microtubule dynamics, which is crucial for cell division and function .
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to apoptosis through mitochondrial pathways .
  • Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of a series of derivatives against multi-drug resistant strains. Results indicated that specific substitutions on the benzene ring significantly enhanced activity against resistant strains.
  • Antifungal Mechanism : Another investigation focused on the antifungal properties against clinical isolates of Candida. The study revealed that the compound effectively disrupted biofilm formation and reduced virulence factors.
  • Cancer Cell Studies : In vitro studies demonstrated that compounds derived from this compound showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Properties

IUPAC Name

2-chloro-4-cyanobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO/c9-7-3-5(4-11)1-2-6(7)8(10)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPKWYOKCOMXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431049
Record name 2-chloro-4-cyano-benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181074-22-6
Record name 2-chloro-4-cyano-benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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